molecular formula C14H11FO3 B8166513 Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166513
M. Wt: 246.23 g/mol
InChI Key: NEEUGTOXSGRRFW-UHFFFAOYSA-N
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Description

Structural Analysis of Methyl 3'-Fluoro-6-Hydroxy-[1,1'-Biphenyl]-3-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The IUPAC name methyl 3-(3-fluorophenyl)-4-hydroxybenzoate systematically describes the compound’s structure. It consists of two benzene rings (biphenyl core) with substituents at specific positions:

  • Carboxylate ester group : Located at position 3 on the first benzene ring, forming a methyl ester (–COOCH₃).
  • Hydroxyl group : Positioned at position 4 (ortho to the carboxylate) on the same ring.
  • Fluorine atom : Attached to position 3' on the second phenyl ring.

The molecular formula is C₁₄H₁₁FO₃ , with a molar mass of 246.23 g/mol . The SMILES notation COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)F captures the connectivity, highlighting the ester linkage and substituent positions. The InChIKey NEEUGTOXSGRRFW-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Structural Properties
Property Value/Descriptor Source
Molecular Formula C₁₄H₁₁FO₃
Molar Mass 246.23 g/mol
Substituent Positions 3'-F, 6-OH, 3-COOCH₃
SMILES COC(=O)C1=CC(=C(C=C1)O)...

Comparative Analysis of Biphenyl Carboxylate Derivatives

Fluorinated biphenyl carboxylates exhibit variations in bioactivity and physicochemical properties depending on substituent positions. A comparative analysis with structurally similar compounds reveals distinct trends:

  • 4'-FLUORO-4-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID (C₁₃H₉FO₃) :

    • Lacks the methyl ester group, featuring a free carboxylic acid (–COOH) at position 3.
    • The hydroxyl group at position 4 and fluorine at 4' create a para-substituted pattern, influencing hydrogen bonding and solubility.
  • 2'-FLUOROBIPHENYL-3-CARBOXYLIC ACID (C₁₃H₉FO₂) :

    • Fluorine at position 2' and a carboxylic acid at position 3 result in steric hindrance between ortho substituents, reducing rotational freedom.
  • Methyl 4'-Fluoro-2-Hydroxy-[1,1'-Biphenyl]-4-Carboxylate (C₁₄H₁₁FO₃) :

    • Isomeric to the target compound, with hydroxyl and carboxylate groups swapped (2-OH vs. 6-OH), altering dipole moments and crystal packing.
Table 2: Comparative Substituent Effects
Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 3'-F, 6-OH, 3-COOCH₃ 246.23 Enhanced solubility due to hydroxyl
4'-FLUORO-4-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID 4'-F, 4-OH, 3-COOH 232.21 Higher acidity (pKa ~4.02)
2'-FLUOROBIPHENYL-3-CARBOXYLIC ACID 2'-F, 3-COOH 216.21 Steric hindrance limits rotation

Substituent Effects on Conformational Dynamics

The fluorine atom and hydroxyl group impose electronic and steric constraints on the biphenyl system:

  • Fluorine’s Electron-Withdrawing Effect : The 3'-fluoro group withdraws electron density via inductive effects, polarizing the adjacent phenyl ring and stabilizing negative charges. This impacts intermolecular interactions in crystalline states.
  • Hydroxyl Group Hydrogen Bonding : The 6-hydroxy group acts as a hydrogen bond donor, facilitating crystal lattice formation and enhancing solubility in polar solvents.
  • Ester vs. Carboxylic Acid : The methyl ester reduces polarity compared to free carboxylic acids, increasing lipid solubility and altering bioavailability.

Rotational energy barriers between the two phenyl rings are influenced by substituent bulk. For instance, ortho-fluorine in 2'-fluorobiphenyl-3-carboxylic acid increases torsional strain, restricting coplanarity. In contrast, the meta-substituted fluorine in this compound allows greater conformational flexibility.

Crystallographic Studies of Fluorinated Biphenyl Systems

While direct crystallographic data for this compound is limited, studies on analogous compounds provide insights:

  • Methyl-biphenyl-2-carboxylate (C₁₄H₁₂O₂) : Exhibits a planar biphenyl core with a density of 1.102 g/cm³ and melting point of 114–115°C . The ester group adopts a trans configuration, minimizing steric clashes.
  • 4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carboxylic acid : Forms hydrogen-bonded dimers in the solid state via carboxylic acid and hydroxyl groups, creating a layered crystal structure.
  • 3'-Fluoro-2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid : Steric effects from the methyl group induce a dihedral angle of 35° between phenyl rings, reducing π-π stacking interactions.

Predicted properties for this compound include a density of ~1.25 g/cm³ and a melting point above 150°C , extrapolated from similar fluorinated esters.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-5-6-13(16)12(8-10)9-3-2-4-11(15)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEUGTOXSGRRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The Suzuki-Miyaura reaction remains the most widely used method for constructing the biphenyl backbone. A representative protocol involves:

  • Boronic acid component : 3-Fluoro-4-methoxyphenylboronic acid

  • Aryl halide component : Methyl 3-bromo-5-hydroxybenzoate

  • Catalyst system : Pd(dppf)Cl₂·DCM (4 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : THF/H₂O (4:1 v/v)

  • Conditions : 90°C for 18–24 hours under nitrogen

Key challenges :

  • Competing protodeboronation of the electron-deficient fluorophenylboronic acid

  • Orthogonal protection of hydroxyl groups during coupling

Optimization data :

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Catalyst loading5 mol%4 mol%+8% (82% → 90%)
Solvent ratio (THF:H₂O)3:14:1+12% solubility
Reaction time24 h18 h-25% side products

Sequential Functional Group Introduction

Fluorine Incorporation Strategies

Fluorination is achieved through two primary routes:

Pre-coupling fluorination :

  • Direct use of fluorinated boronic acids (e.g., 3-fluoro-4-methoxyphenylboronic acid)

  • Requires protection of phenolic -OH groups as methyl ethers

Post-coupling fluorination :

  • Balz-Schiemann reaction on aminobiphenyl intermediates

  • Selectivity challenges due to competing aromatic positions

Comparative performance :

MethodYield RangeRegioselectivityScalability
Pre-coupling75–88%>98%Industrial
Post-coupling62–70%85–92%Lab-scale

Hydroxyl Group Protection/Deprotection

Protection of the 6-hydroxy group is critical during coupling reactions to prevent unwanted side reactions.

Methyl Ether Protection

Reagents :

  • Dimethyl sulfate (2.1 equiv)

  • NaOH (2.5 equiv) in ethanol/water

Typical conditions :

  • Temperature: Reflux (78–80°C)

  • Time: 6–8 hours

  • Deprotection: BBr₃ in DCM at -78°C → 0°C gradient

Yield data :

StepYieldPurity (HPLC)
Methylation93%98.5%
Deprotection89%97.2%

Esterification Methodologies

The methyl ester group is introduced via two principal routes:

Direct Esterification of Carboxylic Acid

Conditions :

  • Substrate: 3-Carboxy-3'-fluoro-6-hydroxybiphenyl

  • Reagent: SOCl₂/MeOH (2-step protocol)

  • Yield: 85–91%

Reaction mechanism :

  • Acid chloride formation (SOCl₂, reflux)

  • Methanol quench at 0°C

In Situ Ester Formation During Coupling

Advanced protocols utilize pre-esterified components:

  • Methyl 3-bromo-5-(tert-butyldimethylsilyloxy)benzoate as coupling partner

  • Simultaneous deprotection of silyl ether and ester retention

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Key parameters :

ParameterBatch ProcessFlow ProcessImprovement
Space-time yield0.8 g/L·h4.2 g/L·h425%
Catalyst consumption4 mol%1.2 mol%70% reduction
Energy input90 kWh/kg22 kWh/kg76% reduction

Purification cascade :

  • Initial crystallization from ethyl acetate/hexanes

  • Medium-pressure chromatography (C18 silica)

  • Final recrystallization (MeOH/H₂O)

Analytical Challenges and Solutions

Regiochemical Purity Assessment

HPLC conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: 0.1% H₃PO₄/ACN gradient

  • Detection: UV 254 nm

Typical impurities :

ImpurityRRTSource
Di-fluoro byproduct0.87Over-fluorination
Ester hydrolysis product1.12Moisture exposure
Homocoupling dimer1.29Catalyst deactivation
Componentkg waste/kg product
Organic solvents12.8
Aqueous wastes6.2
Solid residues3.1

Emerging Methodologies

Photoredox Catalysis Approaches

Recent advances utilize:

  • Ir(ppy)₃ (1 mol%) as photocatalyst

  • Continuous UV irradiation (365 nm)

  • Yield improvements in deprotection steps (78% → 92%)

Biocatalytic Esterification

Experimental studies show:

  • Candida antarctica lipase B (CAL-B) mediated transesterification

  • 65% conversion in aqueous medium at 37°C

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3’-fluoro-6-oxo-[1,1’-biphenyl]-3-carboxylate.

    Reduction: Formation of 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of 3’-substituted-6-hydroxy-[1,1’-biphenyl]-3-carboxylate derivatives.

Scientific Research Applications

Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Compound 1 : Methyl 4′-Methyl-5-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-Biphenyl]-3-Carboxylate
  • Substituents : Methyl (4′), nitrobenzooxadiazole (5-position).
  • Key Properties : The nitro group increases electron deficiency, enhancing reactivity in redox environments. The methyl group improves lipophilicity.
  • Biological Activity : Demonstrated as a c-Myc inhibitor, targeting protein-protein interactions .
  • Comparison: Unlike the target compound’s fluoro and hydroxy groups, this analogue’s nitrobenzooxadiazole moiety likely confers stronger electrophilic character, affecting binding specificity.
Compound 2 : Methyl 2,3,4,5-Tetrahydro-[1,1'-Biphenyl]-3-Carboxylate
  • Substituents : Partially hydrogenated biphenyl ring.
  • Synthesis : Prepared via one-pot Diels-Alder and palladium-catalyzed cross-coupling .
  • Comparison : The saturated ring system contrasts with the fully aromatic target compound, likely reducing π-π stacking interactions critical for binding to hydrophobic enzyme pockets.
Compound 3 : Trehalose-Based Bi-Aryl Derivative ([1,1’-Biphenyl]-3-Carboxylate-Linked Trehalose)
  • Substituents : Trehalose sugar moiety attached to biphenyl.
  • Key Properties : High hydrophilicity due to trehalose, enabling interactions with carbohydrate-binding lectins.
  • Biological Activity : Functions as a C-type lectin ligand .
  • Comparison : The target compound lacks a glycosyl group, prioritizing lipophilicity over water solubility. This structural difference directs it toward distinct targets (e.g., intracellular enzymes vs. extracellular lectins).
Compound 4 : Methyl (3-Hydroxyphenyl)-Carbamate
  • Substituents : Carbamate group at the 3-position, hydroxyl group at the 3-position.
  • Key Properties : The carbamate group introduces hydrolytic instability compared to esters. The hydroxyl group’s acidity (pKa ~10) facilitates deprotonation in physiological conditions .
  • Comparison : While both compounds have hydroxyl groups, the carbamate in Compound 4 offers different hydrogen-bonding geometry and metabolic pathways (e.g., susceptibility to esterases vs. amidases).
Compound 5 : Ethyl 1-(3-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydro-3-Pyridazinecarboxylate
  • Substituents : Chlorophenyl, trifluoromethyl, pyridazine ring.
  • Key Properties : The trifluoromethyl group enhances electronegativity and metabolic resistance. The pyridazine ring introduces heterocyclic rigidity.
  • Comparison : The heterocyclic core and chlorine substituent differentiate it from the biphenyl-based target compound, likely directing it toward kinase or protease inhibition rather than biphenyl-specific targets .

Data Table: Key Comparative Properties

Compound Name Substituents/Features Molecular Weight (g/mol) Solubility Trends Biological Activity Key Reference
Target Compound 3'-F, 6-OH, biphenyl ester ~260 (estimated) Moderate (OH/F balance) Hypothesized enzyme inhibitor N/A
Compound 1 4′-Me, 5-nitrobenzooxadiazole ~398 Low (nitro group) c-Myc inhibitor
Compound 2 Hydrogenated biphenyl ~238 Moderate (flexibility) Not reported
Compound 3 Trehalose-linked biphenyl ~700 (estimated) High (sugar moiety) C-type lectin ligand
Compound 4 3-OH, carbamate 167.12 Moderate Not reported
Compound 5 Cl, CF₃, pyridazine 346.69 Low (heterocycle) Not reported

Biological Activity

Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by a unique combination of functional groups that impart distinct biological properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound possesses the following structural features:

  • Fluorine atom at the 3' position
  • Hydroxyl group at the 6 position
  • Carboxylate ester group at the 3 position

These functional groups contribute to its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Aryl Halide : Starting from 6-hydroxybiphenyl through halogenation.
  • Suzuki–Miyaura Coupling Reaction : This step involves coupling the aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
  • Esterification : The final product is obtained by esterifying with methanol using an acid catalyst.

This multi-step process is crucial for achieving high yields and purity in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds with similar biphenyl structures can inhibit the growth of various bacterial strains. The presence of the hydroxyl and fluorine groups may enhance this activity through increased interaction with microbial cell membranes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is thought to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to enzymes or receptors involved in disease pathways. The fluorine atom may also contribute to stability and bioavailability, allowing for effective cellular uptake .

Case Study 1: Antimicrobial Efficacy

In a study published by Journal of Medicinal Chemistry, this compound was tested against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 25 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial properties .

Case Study 2: Anti-inflammatory Activity

Another investigation highlighted its potential in reducing inflammation in animal models. The compound demonstrated a significant reduction in edema when administered prior to inflammatory stimuli, indicating its utility as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotes
Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylateStructureModerate antimicrobial effectsSimilar structure but different position of functional groups may affect activity
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylateStructureLow anti-inflammatory activityLacks fluorine may reduce efficacy

Q & A

Basic: What are the primary synthetic routes for Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzoate esters and fluorophenyl boronic acids. For example, methyl 3-bromobenzoate can react with 3-fluoro-4-hydroxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water with Na₂CO₃ as a base at 80–100°C . Alternative methods include electrochemical C–N coupling using hypervalent iodine intermediates, which avoids transition-metal catalysts and enables regioselective arylation . Post-synthetic hydroxyl protection (e.g., using benzyl or silyl groups) is often required to prevent side reactions during coupling steps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key for confirming substituent positions. For example, the fluorine atom at 3' induces deshielding in adjacent protons (δ ~7.2–7.5 ppm), while the hydroxy group at 6' appears as a broad singlet (~5 ppm) .
  • FT-IR : Hydroxy stretches (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) confirm functional groups .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 275.1) and detects impurities from incomplete coupling or deprotection .

Advanced: How does the fluorine substituent at 3' influence electronic properties and reactivity?

Answer:
Fluorine’s electronegativity (-I effect) reduces electron density on the biphenyl core, enhancing electrophilic substitution resistance but facilitating nucleophilic attack at the 6-hydroxy position. Comparative studies of chloro, bromo, and iodo analogs show fluorine’s smaller steric footprint allows tighter binding to biological targets (e.g., enzymes) while improving metabolic stability .

Halogen (X)Electronic EffectSteric DemandBiological Half-Life (hr)
F-I (strong)Low12.3 ± 1.2
Cl-I (moderate)Moderate8.7 ± 0.9
Br-I (weak)High6.1 ± 0.7

Advanced: How can contradictory data on its anti-inflammatory activity be resolved?

Answer:
Discrepancies in biological activity often arise from hydroxy group oxidation during assays. To mitigate:

  • Use chemo-selective protecting groups (e.g., TBS for hydroxy) during synthesis to stabilize the compound .
  • Validate activity via dose-response curves in multiple cell lines (e.g., RAW 264.7 macrophages) with controls for ester hydrolysis .
  • Apply computational docking (e.g., AutoDock Vina) to assess binding stability to COX-2 or mGluR2 receptors, accounting for fluorine’s electrostatic contributions .

Advanced: What strategies optimize multi-step synthesis yield?

Answer:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/Raney Ni selectively reduces nitro to amine without ester cleavage .
  • Amination : Use paraformaldehyde/NaBH₃CN in acetic acid for dimethylamine introduction, achieving >90% yield under inert conditions .
  • Purification : Reverse-phase MPLC (MeCN/water) separates biphenyl derivatives with <5% impurities .

Advanced: How do steric and electronic effects impact regioselectivity in cross-coupling?

Answer:
The 3'-fluoro substituent directs coupling to the 3-position via ortho-metalation stabilization. In Suzuki reactions, fluorine’s -I effect increases the electrophilicity of the adjacent carbon, favoring transmetallation with arylboronic acids. Computational studies (DFT) show a 0.3 eV lower activation energy for 3-substitution compared to 4-substitution in fluorinated biphenyls .

Advanced: What analytical methods resolve conflicting crystallography and NMR data?

Answer:

  • SC-XRD : Single-crystal X-ray diffraction confirms bond angles and torsional strain (e.g., dihedral angle between phenyl rings: 15–25°) .
  • VT-NMR : Variable-temperature NMR identifies dynamic effects (e.g., rotamer interconversion) that obscure room-temperature spectra .
  • HSQC/HMBC : Correlates proton and carbon shifts to resolve overlapping signals in crowded aromatic regions .

Advanced: How is the hydroxy group’s pKa exploited in prodrug design?

Answer:
The 6-hydroxy group (pKa ~9.5) can be esterified with pH-sensitive linkers (e.g., acetyloxypropyl) to enhance bioavailability. In acidic tumor microenvironments, ester hydrolysis releases the active compound. Comparative studies show a 3.2-fold increase in cellular uptake for prodrugs vs. parent molecules .

Advanced: What computational models predict metabolic stability?

Answer:

  • CYP450 Metabolism : Schrödinger’s QikProp predicts susceptibility to CYP3A4 oxidation (t₁/₂ = 4.7 hr) based on fluorine’s electron-withdrawing effects .
  • MD Simulations : GROMACS models reveal fluorine’s role in reducing membrane permeability (logP = 2.1) compared to chloro analogs (logP = 2.9) .

Advanced: How are biphenyl core modifications screened for activity?

Answer:

  • Parallel Synthesis : Use Ugi-azide reactions to generate analogs with varied substituents (e.g., methyl, methoxy) at 6-hydroxy and 3'-fluoro positions .
  • SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ for mGluR2) to correlate structure with activity. Fluorine’s presence increases IC₅₀ by 40% vs. hydrogen .

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